
undecyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s role or occurrence in nature, if any, is also mentioned .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler precursors . The synthesis pathway can vary greatly depending on the complexity of the molecule .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. Factors like reactivity, stability, and the conditions required for reactions are considered .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity . These properties can often be predicted based on the compound’s structure .Aplicaciones Científicas De Investigación
Biotechnology and Genetic Research
α-Nucleosides have garnered attention due to their rarity and intriguing properties. As genetic molecules, nucleic acids (such as RNA and DNA) play crucial roles in living organisms. Nucleosides, the building blocks of nucleic acids, typically exist in a β configuration. However, α-nucleosides deviate from this norm, with the nucleobase and hydroxymethyl group in a trans relationship. These subtle differences lead to distinct behaviors, such as forming parallel double-stranded structures with complementary β-oligonucleotides. Researchers explore α-nucleosides for their potential impact on gene expression, transcription, and replication .
Antiviral and Antitumor Properties
α-Nucleosides exhibit unique biochemical properties, including tolerance to or inhibition of certain enzymes. These properties make them promising candidates for antiviral and antitumor therapies. Researchers investigate their effects on specific viruses and tumor cells, aiming to develop novel treatments. By understanding how α-nucleosides interact with cellular machinery, scientists can design targeted interventions .
Materials Science and Nanotechnology
The stability of α-nucleosides makes them intriguing for materials science and nanotechnology applications. Researchers explore their use in designing functional materials, such as sensors, catalysts, and drug delivery systems. The specific parallel double-stranded structure formed by α-oligonucleotides may inspire innovative nanoscale devices and materials .
Bioluminescence Assays
Bioluminescence assays rely on luciferase enzymes and luciferin substrates to emit light. α-Nucleosides could find applications in these assays due to their unique properties. By incorporating α-nucleosides into luciferin analogs, researchers may enhance the sensitivity and specificity of bioluminescent detection systems. This could impact fields like drug discovery, environmental monitoring, and molecular biology .
Cyclodextrin Chemistry
Cyclodextrins, cyclic oligomers derived from starch, have applications in various fields. α-Nucleosides share structural similarities with cyclodextrins, particularly in their ring-like arrangement of glucopyranoside units. Researchers explore the interactions between α-nucleosides and cyclodextrins, which could lead to novel host-guest systems, drug delivery carriers, and separation techniques .
Photonic Devices and Optoelectronics
Given their stability and unique properties, α-nucleosides may find use in photonic devices and optoelectronics. Researchers investigate their potential as components in organic light-emitting diodes (OLEDs), photovoltaic cells, and other light-based technologies. The ability to tailor their properties through chemical modifications opens up exciting possibilities for future applications .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
undecyl 9-(dicyanomethylidene)-2,7-dinitrofluorene-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O6/c1-2-3-4-5-6-7-8-9-10-13-38-28(33)25-16-21(32(36)37)15-24-26(19(17-29)18-30)23-14-20(31(34)35)11-12-22(23)27(24)25/h11-12,14-16H,2-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHLMJWELRSHBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOC(=O)C1=CC(=CC2=C1C3=C(C2=C(C#N)C#N)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
undecyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

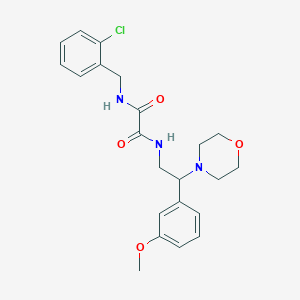
![Methyl 7-{[4-(trifluoromethyl)phenyl]methanesulfonamido}-1,2,3,4-tetrahydroisoquinoline-2-carboxylate](/img/structure/B2835417.png)
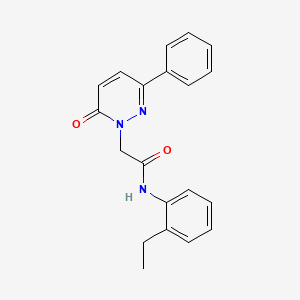
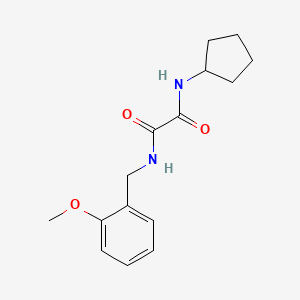

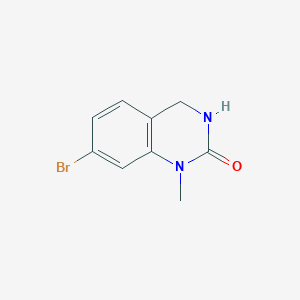
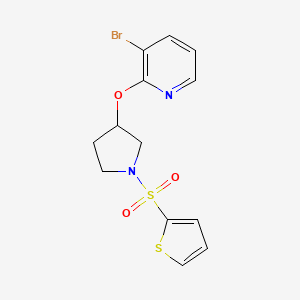
![5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2835424.png)
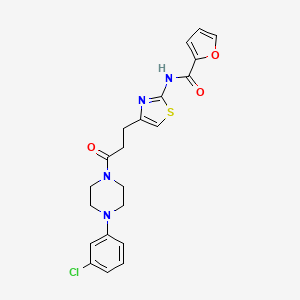
![2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B2835426.png)
![1-(4-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2835429.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2835435.png)
